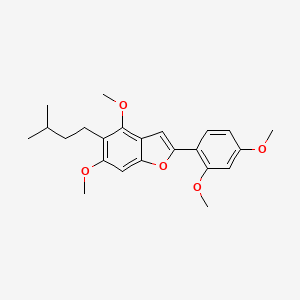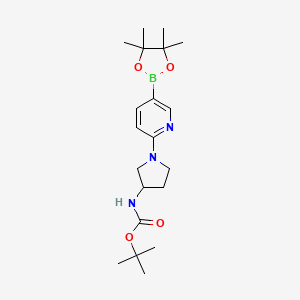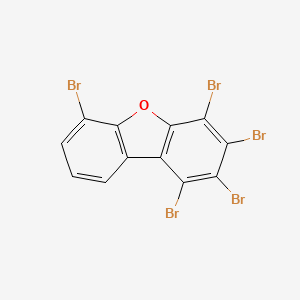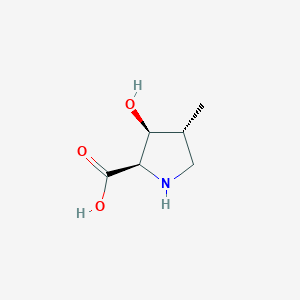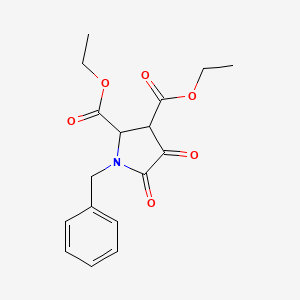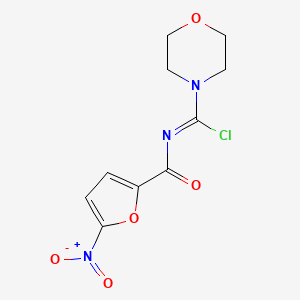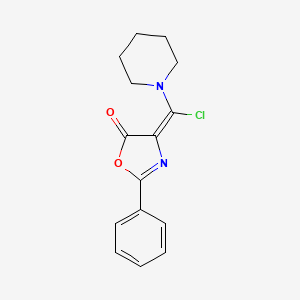![molecular formula C9H15NO4S B12881021 3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione CAS No. 58467-34-8](/img/structure/B12881021.png)
3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to the ethyl moiety, along with a pyrrolidine ring substituted with a methyl group and two keto groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction. This involves the reaction of the pyrrolidine derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-(Methylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(1-(Ethylsulfonyl)propyl)-4-methylpyrrolidine-2,5-dione: Similar structure but with a propyl group instead of an ethyl group.
4-Methylpyrrolidine-2,5-dione: Lacks the ethylsulfonyl group.
Uniqueness
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58467-34-8 |
|---|---|
Molekularformel |
C9H15NO4S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
3-(1-ethylsulfonylethyl)-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO4S/c1-4-15(13,14)6(3)7-5(2)8(11)10-9(7)12/h5-7H,4H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
BSFAWXHSGJYBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(C)C1C(C(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


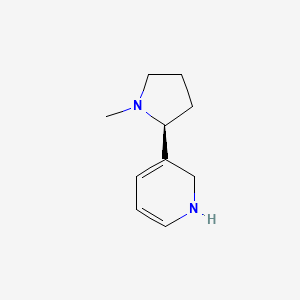
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)

